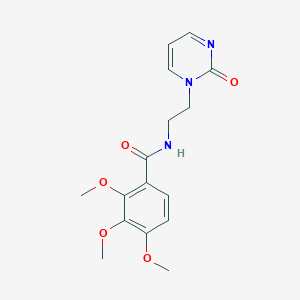

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with three methoxy groups and a pyrimidinyl ethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the

生物活性

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This aromatic amide features a benzene ring with three methoxy groups and is linked to a 2-oxopyrimidine moiety through an ethyl chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key proteins involved in cancer cell proliferation, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro studies reported IC50 values indicating potent cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound may involve:

- Inhibition of angiogenesis : By targeting VEGFR-2, it may disrupt the formation of new blood vessels necessary for tumor growth.

- Microtubule disruption : Similar compounds have been observed to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in MCF-7 cells | |

| Angiogenesis | VEGFR-2 inhibition with IC50 ~ 65 nM | |

| Microtubule Disruption | Induction of G2/M phase arrest |

Detailed Case Studies

-

VEGFR-2 Inhibition Study

- A study on a related pyrimidine derivative demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This compound also showed selective cytotoxicity against HepG2 and MCF-7 cancer cells, with IC50 values of 21 μM and 26 μM respectively, indicating its potential as a lead compound for further development in cancer therapy .

-

Microtubule Dynamics

- Another investigation into the structural analogs revealed that they could acylate specific amino acids in β-tubulin, leading to microtubule depolymerization. This effect was linked to the induction of anoikis in tumor cells, emphasizing the importance of structural modifications in enhancing biological activity .

特性

IUPAC Name |

2,3,4-trimethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-12-6-5-11(13(23-2)14(12)24-3)15(20)17-8-10-19-9-4-7-18-16(19)21/h4-7,9H,8,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTMMHITCDGUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。